Product packaging for Isothiourea-1a(Cat. No.:)

Isothiourea-1a

Cat. No.: B10771719
M. Wt: 378.6 g/mol
InChI Key: ZEZPDHKACVMMCD-UHFFFAOYSA-N
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Description

Isothiourea-1a is a sophisticated, high-purity organocatalyst renowned for its exceptional utility in accelerating and stereocontrolling a wide array of synthetic transformations. Its primary research value lies in its ability to function as a potent nucleophilic catalyst, facilitating highly enantioselective reactions such as the acyl transfer kinetic resolution of secondary alcohols, the desymmetrization of anhydrides, and the [2,3]-sigmatropic rearrangement of ammonium ylides. The mechanism of action involves the in situ generation of a highly reactive, chiral acyl ammonium intermediate upon reaction with carboxylic acid derivatives. This chiral acylating agent then selectively transfers the acyl group to a prochiral nucleophile with high facial selectivity, enabling the construction of complex chiral molecules with excellent enantiomeric excess. Researchers leverage this compound in the asymmetric synthesis of valuable pharmaceutical intermediates, natural products, and other stereochemically complex targets, making it an indispensable tool in modern methodological development and medicinal chemistry. This compound is strictly for research applications in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N4S2 B10771719 Isothiourea-1a

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30N4S2

Molecular Weight

378.6 g/mol

IUPAC Name

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl N,N'-dicyclohexylcarbamimidothioate

InChI

InChI=1S/C19H30N4S2/c1-3-7-15(8-4-1)21-18(22-16-9-5-2-6-10-16)24-13-17-14-25-19-20-11-12-23(17)19/h14-16H,1-13H2,(H,21,22)

InChI Key

ZEZPDHKACVMMCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)SCC3=CSC4=NCCN34

Origin of Product

United States

Synthesis and Functionalization of Isothiourea Catalysts

Methodologies for Isothiourea Backbone Synthesis

The synthesis of the isothiourea scaffold has evolved from classical S-alkylation techniques to more efficient and environmentally benign multicomponent reaction (MCR) strategies.

Classical Approaches to S-Alkylated Isothioureas

Classical methods for synthesizing S-alkylated isothioureas primarily involve the S-alkylation of thioureas. This often utilizes alkyl halides, such as methyl iodide, to introduce the alkyl group onto the sulfur atom of the thiourea (B124793) precursor acsgcipr.orgresearchgate.net. While effective, these methods can present challenges, including the use of highly reactive and potentially hazardous alkylating agents like methyl iodide, which is known for its carcinogenicity and neurotoxicity acsgcipr.org. Furthermore, these routes may require multiple synthetic steps for preparing the initial thiourea substrates and often necessitate the use of metal salts or stoichiometric bases researchgate.net. An alternative classical approach involves the alkylation of ethylenethiourea (B1671646) with alcohols in the presence of aqueous acids, offering a pathway to S-alkyl isothioureas without relying on alkyl iodides researchgate.net.

Multicomponent Reaction Strategies for Isothiourea Formation

Multicomponent reactions (MCRs) have gained significant traction for the synthesis of isothioureas due to their inherent advantages in terms of efficiency, atom economy, and waste reduction, aligning with green chemistry principles acsgcipr.orgkeaipublishing.comresearchgate.netacsgcipr.org. These one-pot reactions combine three or more starting materials to form a complex product, thereby minimizing purification steps and reaction time researchgate.netacsgcipr.org.

Several MCR strategies have been developed for isothiourea synthesis:

Electrocatalytic Three-Component Reactions: An electrocatalytic approach has been reported that utilizes thiols, isocyanides, and amines as substrates. This method proceeds via radical intermediates and avoids the need for heavy metal catalysts or stoichiometric oxidants keaipublishing.com.

Isocyanide-Based MCRs: Reactions involving isocyanides, thiosulfonates, and amines have proven effective for isothiourea formation acsgcipr.orguantwerpen.beacs.org. These methods can circumvent the use of hazardous alkyl halides and often achieve the desired products in a single step acsgcipr.org. A copper(I)-catalyzed variant of this reaction between amines, isocyanides, and thiosulfonates has also been established acs.org.

Formation of Cyclic Isothioureas: An unexpected multicomponent reaction has been discovered that leads to cyclic α-alkoxy isothioureas. This process involves the reaction of α-sulfinyl imines with isocyanides under acidic conditions in an alcoholic solution rsc.org.

Design Principles for Chiral Isothiourea Architectures

The development of chiral isothiourea catalysts is crucial for enantioselective synthesis. The design principles focus on introducing chirality and modulating the catalyst's structure to enhance its catalytic performance.

Skeletal and Stereochemical Modulation for Enhanced Catalytic Performance

Chirality in isothiourea catalysts can be effectively introduced by incorporating chiral substituents onto the isothiourea core alfachemic.com. The catalytic activity and selectivity can be further modulated through various structural modifications. For instance, varying the chalcogen (e.g., sulfur, selenium) substituent within the catalyst structure can influence key chalcogen bonding interactions, thereby enhancing catalytic performance researchgate.net. The interplay between different types of chirality, such as axial and central chirality within the catalyst molecule, has also been shown to cooperatively regulate stereochemistry in catalytic transformations, leading to high levels of stereoselectivity researchgate.net. Furthermore, rational design principles, such as engineering specific amino acid residues at the entrance of a catalytic pocket, can significantly modulate the enzyme's catalytic performance and stereoselectivity nih.gov.

Strategies for Catalyst Heterogenization and Immobilization

To improve catalyst recovery, recyclability, and suitability for continuous processes, isothiourea catalysts are often immobilized onto solid supports.

Polystyrene-Supported Isothiourea Catalysts (e.g., Isothiourea-1a)

Polystyrene-supported isothiourea catalysts represent a significant advancement in heterogeneous organocatalysis. Among these, This compound has emerged as a highly effective and robust catalyst.

This compound is characterized by its molecular formula C₁₉H₃₀N₄S₂ nih.gov. Its systematic IUPAC name is 5,6-dihydroimidazo[2,1-b] researchgate.netkeaipublishing.comthiazol-3-ylmethyl N,N'-dicyclohexylcarbamimidothioate nih.gov. It is also known by synonyms such as this compound and N,N'-dicyclohexyl({5H,6H-imidazo[2,1-b] researchgate.netkeaipublishing.comthiazol-3-ylmethyl}sulfanyl)methanimidamide nih.gov.

This catalyst is synthesized by immobilizing an isothiourea moiety onto a polystyrene backbone, creating a solid-supported Lewis base organocatalyst acs.orgscispace.comacs.orgnih.govthieme-connect.comresearchgate.net. The notable chemical stability of this compound under various reaction conditions contributes to its high recyclability and suitability for continuous flow systems acs.orgscispace.com.

Catalytic Applications and Performance of this compound:

This compound has demonstrated significant utility in several catalytic transformations:

Formal [4+2] Cycloaddition Reactions: It efficiently catalyzes formal [4+2] cycloaddition reactions, leading to the formation of six-membered heterocycles and spiro-heterocycles bearing an oxindole (B195798) moiety. These reactions typically proceed in high yields with excellent enantioselectivities, often achieving mean enantiomeric excess (ee) values of 97% acs.orgscispace.com.

Acylative Kinetic Resolution of Alcohols: this compound is highly effective in the acylative kinetic resolution of secondary alcohols. It achieves high selectivity factors (s values up to 600) when using acylating agents like propionic or isobutyric anhydride (B1165640) acs.orgthieme-connect.comresearchgate.net. The catalyst has been successfully applied to a wide range of alcohols, including benzylic, allylic, propargylic alcohols, and cycloalkanol derivatives researchgate.net.

Michael Addition/Cyclization and Lactonisation Reactions: The catalyst has also been employed in Michael addition/cyclization reactions and Michael addition/lactonisation reactions, demonstrating its versatility in promoting complex cascade processes nih.gov.

Recyclability and Continuous Flow Applications:

A key advantage of this compound is its exceptional recyclability. It has been demonstrated to withstand multiple reaction cycles (up to 11 cycles with a total turnover number (TON) of 76.8, and up to 15 cycles without significant loss in activity or selectivity) through simple filtration and washing procedures acs.orgscispace.comresearchgate.net. This robust recyclability has enabled its successful implementation in continuous flow setups, marking it as one of the first immobilized Lewis base catalysts used for alcohol kinetic resolution in flow acs.orgthieme-connect.com. Its application in continuous flow systems offers advantages such as efficient heat management, higher catalyst loading, and simplified separation processes acs.org.

Data Table: Catalytic Performance of this compound

Reaction TypeSubstrates / Reaction ClassTypical YieldsTypical Enantioselectivity (ee)Recyclability / TONReferences
Formal [4+2] CycloadditionVarious unsaturated heterocycles and activated arylacetic acids; oxindolesHighUp to 97%11 cycles, TON 76.8 acs.orgscispace.com
Acylative Kinetic Resolution of AlcoholsSecondary alcohols (benzylic, allylic, propargylic, cycloalkanols)Good to Excellents values up to 60015 cycles (no significant loss in activity/selectivity) acs.orgthieme-connect.comresearchgate.net
Michael Addition/CyclizationCarboxylic acids with chalcone-derived tosylimines; alkylidene pyrazolones, isatin (B1672199) derivativesHighExcellentSix consecutive cycles (constant stereoselectivity/yield) nih.gov
Michael Addition/LactonisationCarboxylic acids with alkylidene pyrazolones, isatin derivatives, alkylidene thiazolonesHighExcellentSix consecutive cycles (constant stereoselectivity/yield) nih.gov

Compound List:

this compound

Thioureas

Methyl iodide

Ethylenethiourea

Isocyanides

Thiosulfonates

Amines

Thiols

α-Sulfinyl imines

Alcohols

Alkyl halides

Ureas

Carboxylic acids

Alkylating agents

HyperBTM

Oxindoles

Propionic anhydride

Isobutyric anhydride

Chalcone-derived tosylimines

Alkylidene pyrazolones

Isatin derivatives

Alkylidene thiazolones

Benzotetramisole

Attachment to Other Support Materials

The development of heterogeneous catalysts is paramount for streamlining chemical synthesis and promoting greener methodologies. This section focuses on the attachment of isothiourea moieties to solid support materials, exemplified by the widely studied polystyrene-supported isothiourea (1a) .

The Polystyrene-Supported Isothiourea (1a) Catalyst

This compound represents a significant advancement in the field of supported organocatalysis, specifically employing polystyrene as the solid support matrix. The immobilization of the isothiourea functionality onto polystyrene beads offers several advantages over its homogeneous counterparts. Polystyrene, a common and robust polymer, provides a stable scaffold that can be easily functionalized. The attachment of the isothiourea moiety to this polymer backbone creates a heterogeneous catalyst that can be readily separated from the reaction mixture through simple filtration. This physical separation is crucial for catalyst recycling and for preventing contamination of the product with residual catalyst. The rationale behind this immobilization strategy is to harness the catalytic power of isothioureas while mitigating the challenges associated with separating homogeneous catalysts from reaction products, thereby enhancing the economic and environmental sustainability of catalytic processes.

Catalytic Applications and Performance Metrics
Recyclability and Stability

Data Table 1: Performance and Recyclability of Polystyrene-Supported Isothiourea (1a)

FeatureValue / DescriptionSource(s)
Catalyst IdentityPolystyrene-supported isothiourea (1a) scispace.comresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgnih.govmolaid.comrecercat.catacs.orgresearchgate.netacs.org
Support MaterialPolystyrene scispace.comresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgnih.govmolaid.comrecercat.catacs.orgresearchgate.netacs.org
Catalytic RoleHighly efficient organocatalyst (Lewis base) scispace.comresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgnih.govmolaid.comrecercat.catacs.orgresearchgate.netacs.org
Key ReactionsFormal [4+2] cycloadditions, Michael addition/cyclization scispace.comresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgnih.govmolaid.comrecercat.catacs.org
ProductsSix-membered heterocycles, spiro-heterocycles (e.g., oxindole spiropyranopyrazolones) scispace.comresearchgate.netresearchgate.netacs.orgresearchgate.netmolaid.comrecercat.cat
YieldsHigh scispace.comresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgnih.govmolaid.comrecercat.catacs.orgacs.org
EnantioselectivityExcellent (e.g., 97% mean ee) scispace.comresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgnih.govacs.orgacs.org
Number of Examples32 (for [4+2] cycloadditions) scispace.comresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgmolaid.comrecercat.catacs.org
RecyclabilityUp to 11 cycles scispace.comresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.net
Accumulated TON76.8 scispace.comresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.net
StabilityRemarkable chemical stability scispace.comresearchgate.netacs.orgresearchgate.netacs.org
Flow ChemistryApplicable in extended-operation continuous flow processes scispace.comacs.orgacs.orgacs.org
Comparative InsightMay offer improved diastereoselectivity in some cases compared to homogeneous analogues (e.g., Benzotetramisole) acs.org
Application in Continuous Flow Processes
Comparative Insights

In certain applications, the immobilized This compound has been observed to provide comparable or even superior performance compared to its homogeneous counterparts, such as benzotetramisole (BTM) acs.org. For instance, in specific [4+2] annulation reactions, the immobilized catalyst was noted to yield better diastereoselectivity, a potential benefit attributed to the steric environment created by the polymer support and the handle for immobilization acs.org. Such comparisons underscore the advantages that can be gained by strategically immobilizing active catalytic species.

Fundamental Activation Modes and Intermediates in Isothiourea Catalysis

Nucleophilic Activation of Electrophilic Substrates

Isothioureas, acting as Lewis bases, initiate catalytic cycles by nucleophilically attacking activated carbonyl compounds or other electrophilic centers squarespace.comrsc.orgscispace.com. This attack typically occurs at the nitrogen atom adjacent to the thiocarbonyl group, which is electron-rich and highly nucleophilic rsc.org. This initial step forms a highly activated intermediate, often an acyl ammonium (B1175870) species, which is more electrophilic than the original substrate, thereby facilitating subsequent reactions scispace.com. This activation strategy is fundamental to all isothiourea-catalyzed reactions.

Generation and Reactivity of Key Catalytic Species

The nucleophilic activation by isothioureas leads to the generation of several key reactive intermediates that are central to the catalytic mechanisms.

Upon nucleophilic attack on activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides, electron-deficient esters), isothioureas form acyl ammonium ion pairs nih.govresearchgate.netrsc.orgrsc.orgnih.gov. These intermediates are highly electrophilic and serve as activated acyl transfer agents. The formation of these ion pairs is often stabilized by intramolecular non-bonding interactions, such as 1,5-S···O chalcogen bonding, which can preorganize the intermediate and influence stereoselectivity nih.govrsc.orgrsc.orgnih.govrsc.org. These species are precursors to other reactive intermediates like enolates.

A significant class of intermediates generated by isothiourea catalysis are C(1)-ammonium enolates nih.govresearchgate.netnih.govnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net. These are typically formed by deprotonation of an acyl ammonium intermediate derived from carboxylic acids, anhydrides, acyl imidazoles, or esters nih.govresearchgate.netnih.govresearchgate.net. The generation of these enolates allows for enantioselective α-functionalization of carboxylic acid derivatives. The C(1)-ammonium enolates are highly nucleophilic and react with various electrophiles, such as ketones, enones, or Michael acceptors, to form new carbon-carbon or carbon-heteroatom bonds with high stereocontrol nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net. The catalytic turnover often involves the release of the isothiourea catalyst after the enolate intermediate reacts with an electrophile and the subsequent formation of a stable product, frequently through lactonization or lactamization pathways researchgate.netresearchgate.net.

Isothioureas can also catalyze the formation of α,β-unsaturated acyl ammonium intermediates squarespace.comrsc.orgrsc.orgscispace.comnih.govrsc.org. These species are generated from precursors like α,β-unsaturated acid chlorides, anhydrides, or electron-deficient aryl esters rsc.orgscispace.com. The α,β-unsaturated acyl ammonium intermediates are potent Michael acceptors, and their reactivity with nucleophiles, such as nitroalkanes or malonates, leads to enantioselective conjugate addition reactions rsc.orgrsc.orgnih.govrsc.org. The stereochemical outcome in these reactions is often governed by a 1,5-S···O interaction within the catalyst-bound intermediate, which restricts conformational freedom and directs the approach of the nucleophile rsc.orgrsc.org.

Isothioureas have been employed in the catalytic asymmetric squarespace.comnih.gov-rearrangement of allylic ammonium ylides squarespace.comscispace.comnih.gov. In these reactions, isothioureas facilitate the generation of allylic ammonium ylides from quaternary ammonium salts, which then undergo a squarespace.comnih.gov-sigmatropic rearrangement. This process is highly effective for synthesizing stereodefined α-amino acid derivatives with excellent diastereoselectivity and enantioselectivity scispace.comnih.gov. The mechanism involves the formation of an ammonium ylide intermediate, which then rearranges to form the desired product, with the catalyst being regenerated in the process scispace.com.

Role of Brønsted Basicity in Isothiourea Catalysis

The Brønsted basicity of isothiourea catalysts plays a crucial role, particularly in reactions involving deprotonation steps, such as the formation of C(1)-ammonium enolates researchgate.netd-nb.inforesearchgate.net. While primarily acting as Lewis bases, some isothioureas can also function as Brønsted bases, facilitating proton abstraction from substrates or intermediates. For instance, in the absence of an external base, certain isothioureas can promote the formation of C(1)-ammonium enolates by abstracting a proton d-nb.inforesearchgate.net. The pKaH values of common isothioureas in solvents like acetonitrile (B52724) and DMSO indicate they are moderate Brønsted bases, comparable to DMAP d-nb.inforesearchgate.net. This dual Lewis/Brønsted basicity allows for cooperative catalysis in some transformations squarespace.comresearchgate.net.

pKaH Determination of Established Isothiourea Catalysts

Isothioureas (ITUs) have established themselves as a significant class of chiral Lewis base organocatalysts, widely employed in diverse asymmetric synthetic transformations. A critical property that underpins their catalytic effectiveness is their Brønsted basicity, which is quantified by the pKaH of their conjugate acids. Historically, this fundamental characteristic had not been systematically investigated for many of the commonly utilized isothiourea catalysts. d-nb.inforesearchgate.netresearchgate.netresearchgate.net

To address this knowledge deficit, researchers have conducted experimental determinations of the pKaH values for established and privileged chiral isothiourea catalysts. The primary methodology employed in these studies has been Wallace's chemical shift imaging NMR method, a technique that facilitates precise measurement of basicity within organic solvent environments. d-nb.inforesearchgate.netresearchgate.net

The research findings indicate that these isothiourea catalysts generally function as weak Brønsted bases. Their determined pKaH values typically fall within the range of 16.8–17.9 in acetonitrile (ACN) and 6.3–7.8 in dimethyl sulfoxide (B87167) (DMSO) . d-nb.inforesearchgate.netresearchgate.net These basicity levels are comparable to those observed for well-known organic bases such as 4-(dimethylamino)pyridine (DMAP). d-nb.info While variations exist among different privileged isothiourea derivatives, with pKaH values spanning approximately one order of magnitude, certain trends have been identified. Notably, these catalysts are generally found to be less basic than Cinchona alkaloids. d-nb.inforesearchgate.net

Table 1: pKaH Values of Established Isothiourea Catalysts

Isothiourea Catalyst ClasspKaH (Acetonitrile)pKaH (DMSO)
Privileged Isothioureas16.8–17.96.3–7.8

Compound Names Mentioned:

Isothioureas (ITUs)

Tetramisole (B1196661) (TM)

Benzotetramisole (BTM)

HyperBTM

Polystyrene-supported isothiourea (1a)

4-(dimethylamino)pyridine (DMAP)

Cinchona alkaloids

Mechanistic Elucidation and Stereocontrol in Isothiourea Catalyzed Transformations

Detailed Catalytic Cycle Analysis

The catalytic cycles employed by isothiourea catalysts are often initiated by the reversible N-acylation of the Lewis basic isothiourea with an activated substrate, such as an ester or anhydride (B1165640). This step generates an acyl ammonium (B1175870) intermediate and liberates a counterion, often an aryloxide (e.g., p-nitrophenoxide). This aryloxide can then act as a Brønsted base, deprotonating a pronucleophile to generate a nucleophilic species, such as an enolate or ammonium enolate rsc.orgwhiterose.ac.ukrsc.orgmdpi.comresearchgate.netrsc.org.

The generated nucleophile then undergoes a stereoselective reaction with the acyl ammonium intermediate. Following the reaction, catalyst turnover is facilitated by the aryloxide, which regenerates the free isothiourea catalyst and releases the product rsc.orgwhiterose.ac.ukrsc.orgmdpi.comresearchgate.net. In some mechanisms, the isothiourea catalyst can also directly activate electrophiles, leading to intermediates like iminium ions or α,β-unsaturated acyl ammonium species, which then react with nucleophiles rsc.orgrsc.orgresearchgate.netd-nb.infosemanticscholar.orgresearchgate.net.

Table 1: Key Steps in a Typical Isothiourea Catalytic Cycle

StepDescriptionIntermediates InvolvedCatalyst Role
1N-AcylationIsothiourea + Activated SubstrateLewis Base
2Counterion DeprotonationAcyl Ammonium Intermediate + AryloxideBrønsted Base
3Nucleophilic AttackNucleophile + Acyl Ammonium IntermediateNucleophile
4Catalyst TurnoverProduct + Regenerated IsothioureaLeaving Group Facilitator

Origins of Enantioselectivity and Diastereoselectivity

The remarkable stereocontrol observed in isothiourea-catalyzed reactions stems from a combination of factors, primarily related to the catalyst's structure and its interactions with substrates within the transition state.

Conformational Bias Induced by Catalyst-Substrate Interactions

A critical element in achieving high enantioselectivity is the conformational rigidity imparted to the catalyst-substrate complex. Isothiourea catalysts often form stabilizing intramolecular interactions, such as a 1,5-oxygen···chalcogen (O···S) interaction, between the carbonyl oxygen of an acyl group and the sulfur atom of the isothiourea moiety rsc.orgd-nb.infoacs.orgacs.orgnih.govnih.gov. This interaction, often described as a chalcogen bond (nO → σ*C-S), locks the intermediate into a specific conformation, creating a well-defined chiral environment d-nb.infoacs.orgacs.orgnih.gov. This pre-organization of the transition state minimizes the energetic difference between pathways leading to different enantiomers, thereby directing the reaction towards a single stereoisomer d-nb.infoacs.orgacs.orgnih.govresearchgate.net. The specific stereodirecting group on the isothiourea catalyst also plays a crucial role in rigidifying the transition state and influencing the facial selectivity of the nucleophilic attack acs.orgresearchgate.net.

Interplay of Non-Covalent Interactions (e.g., Chalcogen Bonding)

Beyond the stabilizing O···S interaction, other non-covalent forces contribute significantly to stereocontrol. Chalcogen bonding, in general, is a fundamental interaction in isothiourea catalysis, where the sulfur atom (or selenium/tellurium in related catalysts) acts as an electrophilic center, interacting with nucleophilic regions of the substrate rsc.orgnih.govsquarespace.comresearchgate.netresearchgate.net. These interactions can rigidify transition states, stabilize intermediates, and influence the orientation of reactants rsc.orgacs.orgnih.govresearchgate.netsquarespace.comresearchgate.netresearchgate.net.

Furthermore, hydrogen bonding and other electrostatic interactions can play a role in orienting substrates and stabilizing transition states rsc.orgmdpi.compnas.orgresearchgate.netnih.gov. For instance, C–H···O interactions between the chiral substituents of the catalyst and the carbonyl oxygen of the substrate have been identified as significant contributors to stereoselectivity in certain annulation reactions rsc.orgresearchgate.net. The interplay of these various non-covalent forces creates a highly specific binding pocket that dictates the precise approach of the substrate, leading to high levels of enantioselectivity and diastereoselectivity.

Kinetic and Spectroscopic Investigations of Reaction Pathways

To gain a deeper understanding of the reaction mechanisms, kinetic and spectroscopic studies are indispensable. Reaction progress kinetic analysis (RPKA), often employing in situ infrared (IR) spectroscopy, allows for real-time monitoring of reactant consumption and product formation, providing insights into reaction rates and the identification of rate-limiting steps sc.edu.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are crucial for characterizing intermediates and monitoring catalyst turnover rsc.orgsquarespace.comsc.edu. For example, NMR studies, including isotopic labeling (e.g., ¹³C, ¹⁵N), can unambiguously elucidate the structure of transient catalyst-substrate adducts, confirming their role as genuine intermediates in the catalytic cycle acs.org. Kinetic isotope effect (KIE) studies can also pinpoint specific bond-breaking or bond-forming steps that are rate-determining squarespace.com.

Table 2: Spectroscopic and Kinetic Techniques in Isothiourea Catalysis

TechniqueApplication in Isothiourea CatalysisKey Findings
In Situ IR Spectroscopy (RPKA) Real-time monitoring of reaction progressDetermination of reaction rates, identification of rate-limiting steps sc.edu
NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Characterization of intermediates and productsElucidation of catalyst-substrate adduct structures, mechanistic studies acs.org
UV-Vis Spectroscopy Monitoring catalyst turnover and intermediate formationTracking reaction kinetics and identifying chromophoric intermediates
Kinetic Isotope Effects (KIE) Identifying rate-determining stepsPinpointing bond cleavage/formation events in the catalytic cycle squarespace.com

Crossover Experiments and Intermediates Characterization

Crossover experiments are a powerful tool for probing the reversibility of individual steps within a catalytic cycle and for confirming the involvement of proposed intermediates. In a typical crossover experiment, two different substrates or two different catalysts (or a mixture of both) are reacted under the same conditions. The formation of cross-products or the observation of reciprocal kinetic behavior provides evidence for the reversibility of key steps, such as Michael additions or acylations rsc.orgsemanticscholar.orgacs.orgrsc.org.

Characterization of reaction intermediates is often achieved through a combination of spectroscopic methods and trapping experiments. For instance, the isolation or spectroscopic observation of an acyl ammonium intermediate or an ammonium enolate species can provide direct evidence for their participation in the catalytic pathway rsc.orgresearchgate.netacs.orgacs.orgnih.gov. Computational studies, particularly Density Functional Theory (DFT), are frequently employed in conjunction with experimental data to model transition states, calculate activation energies, and elucidate the origins of stereoselectivity, often confirming the role of specific non-covalent interactions rsc.orgwhiterose.ac.ukresearchgate.netacs.orgnih.govresearchgate.netrsc.orgresearchgate.net.

Table 3: Crossover Experiments and Intermediate Characterization

Experimental TechniquePurposeEvidence Provided
Crossover Experiments Probing reversibility of catalytic stepsFormation of cross-products indicates reversible steps rsc.orgsemanticscholar.orgacs.orgrsc.org
Intermediate Trapping Isolating or detecting transient speciesDirect evidence for participation of intermediates in the catalytic cycle rsc.orgresearchgate.netacs.orgacs.orgnih.gov
Spectroscopic Analysis (NMR, MS) Structural elucidation of intermediatesConfirmation of proposed intermediates and their structures acs.org
Computational Studies (DFT) Modeling transition states, energy calculationsUnderstanding origins of stereoselectivity, validating proposed mechanisms rsc.orgwhiterose.ac.ukresearchgate.netacs.orgnih.govresearchgate.netrsc.orgresearchgate.net

Compound List:

Isothiourea

HyperBTM (a specific isothiourea catalyst)

Tetramisole (B1196661) (another isothiourea catalyst)

Isoselenourea

DABCO (1,4-diazabicyclo[2.2.2]octane)

p-nitrophenol

p-nitrophenyl ester

Phenylacetic anhydride

Allylic phosphate (B84403)

Glycine (B1666218) ester

BTM·HCl

Iminium ion

Acyl ammonium species

C(1)-ammonium enolate

α,β-unsaturated acyl ammonium derivatives

(Z)-ammonium enolate

PNP ester

Para-quinone methides (QMs)

Isatins

2-acylbenzazoles

2-acylbenzothiazole

2-acylbenzoxazole

N-heterocycles

Malononitriles

2-benzylidene malononitriles

N-aryl-N-aroyldiazenes

Oxazolyl carbonates

Tertiary alcohols

Aryl esters

Carboxylic acids

Esters

Anhydrides

Urea

Thiourea (B124793)

NHCs (N-heterocyclic carbenes)

Diverse Asymmetric Synthetic Applications of Isothiourea Catalysis

Acyl Transfer and Kinetic Resolution Processes

Isothiourea catalysts excel in promoting acyl transfer reactions, which are fundamental to kinetic resolution and desymmetrization strategies. These processes allow for the separation of enantiomers from a racemic mixture or the selective functionalization of prochiral molecules to generate chiral products.

Enantioselective Acylative Kinetic Resolution of Alcohols and Lactols

The acylative kinetic resolution (KR) of secondary alcohols is a prominent application of chiral isothiourea catalysts. st-andrews.ac.uk This method provides access to enantioenriched alcohols by selectively acylating one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov The isothiourea catalyst HyperBTM has proven to be highly effective in this regard, demonstrating high selectivity in the resolution of various secondary alcohols, including benzylic, allylic, and propargylic types. st-andrews.ac.uknih.gov

A notable challenge in this field has been the resolution of aryl-alkenyl substituted secondary alcohols, where the catalyst must differentiate between two sp²-hybridized substituents. nih.gov Using HyperBTM (1 mol%) with isobutyric anhydride (B1165640), a broad range of these challenging substrates have been resolved with high selectivity factors (S values up to 1980). nih.gov The success of this methodology has been demonstrated on a gram scale, yielding over a gram of each enantiomer with high enantiomeric purity. nih.gov The efficiency of the resolution is influenced by the electronic properties of the aryl substituent, with electron-rich and naphthyl groups generally providing higher selectivity. st-andrews.ac.uknih.gov

The development of polymer-supported HyperBTM has further enhanced the practical utility of this method, allowing for catalyst recycling and application in continuous flow processes. st-andrews.ac.ukresearchgate.net This supported catalyst has been successfully used to resolve a wide array of secondary alcohols with good to excellent selectivity. st-andrews.ac.uk

The scope of isothiourea-catalyzed KR extends to more complex substrates like tertiary α-hydroxy esters. nih.govresearchgate.net For these sterically demanding alcohols, isothiourea catalysts can achieve high selectivity factors, although in some cases, isoselenourea catalysts have shown superior reactivity. nih.govresearchgate.net The presence of a carbonyl group adjacent to the alcohol is crucial for achieving high enantiodiscrimination. nih.gov

Dynamic kinetic resolution (DKR), which combines enantioselective acylation with in situ racemization of the slower-reacting enantiomer, has also been achieved using a tandem system of HyperBTM and a ruthenium complex. acs.orgosi.lv This approach allows for the theoretical conversion of a racemate into a single enantiomer of the acylated product with high enantioselectivity. acs.org

Table 1: Isothiourea-Catalyzed Kinetic Resolution of Secondary Alcohols

Catalyst Substrate Type Acylating Agent Selectivity (s) Reference
HyperBTM Aryl-alkenyl secondary alcohols Isobutyric anhydride Up to 1980 nih.gov
Polymer-supported HyperBTM Benzylic, allylic, propargylic alcohols Propionic or isobutyric anhydride Up to 600 st-andrews.ac.uk
HyperBTM Tertiary α-hydroxy esters Acetic anhydride Up to 200 nih.govresearchgate.net

Asymmetric Silylation of Alcohols

Beyond acylation, isothiourea catalysts are effective in promoting the enantioselective silylation of alcohols, offering an alternative method for kinetic resolution. nsf.govrsc.orgsc.edursc.org This process typically employs a silyl (B83357) chloride, such as triphenylsilyl chloride, in the presence of a chiral isothiourea catalyst like tetramisole (B1196661) or benzotetramisole. nsf.govrsc.org

Mechanistic studies, including reaction progress kinetic analysis (RPKA), have been crucial in understanding and optimizing these silylation reactions. nsf.govrsc.orgrsc.org These investigations have revealed that the reaction kinetics can be complex, with an unexpected higher order in the silyl chloride, suggesting a multi-step mechanism involving the catalyst and the silylating agent. nsf.govrsc.org The steric and electronic properties of the catalyst, silylating agent, and alcohol all play a significant role in the reaction's efficiency and selectivity. sc.edu

The development of this methodology has expanded the toolkit for obtaining enantioenriched alcohols, demonstrating the versatility of isothiourea catalysts in activating different types of electrophiles. sc.edu

Desymmetrization Strategies

The desymmetrization of prochiral and meso-diols is a powerful strategy for the synthesis of chiral molecules with multiple stereocenters in a single step. nih.gov Isothiourea catalysts have been successfully employed in the acylative desymmetrization of meso-diols. nih.gov

A highly efficient method for the desymmetrization of acyclic meso-1,3-diols has been developed using chiral isothiourea catalysts. acs.orgacs.org The introduction of π-systems into the diol substrates proved beneficial for reactivity and enantioselectivity. acs.orgacs.org This strategy has been applied to the total synthesis of natural products, such as the antiosteoporotic diarylheptanoid (−)-diospongin A, highlighting its synthetic utility. acs.org The reaction proceeds with high enantioselectivity (up to >99:1 er) and has been successfully performed on a gram scale. acs.org

The desymmetrization of silicon-centered bisphenols has also been achieved through isothiourea-catalyzed monoacylation, providing access to valuable tetrasubstituted organosilanes with good to excellent enantioselectivity. acs.org

Table 2: Isothiourea-Catalyzed Desymmetrization of meso-Diols

Catalyst Substrate Acylating Agent Enantiomeric Ratio (er) Reference
Isothiourea 1b syn-1,3-diarylpropane-1,3-diols Propionic anhydride Up to 99.1:0.9 acs.org

Atroposelective N-Acylation of Sulfonamides

Isothiourea catalysis has also been extended to the synthesis of axially chiral compounds through atroposelective N-acylation. acs.orgnih.govacs.org A notable application is the N-acylation of sulfonamides using the commercially available isothiourea catalyst, (S)-HBTM. acs.orgnih.govacs.org This method provides access to N-sulfonyl anilide products, which represent a novel class of axially chiral scaffolds, with good to high enantiopurity. acs.orgnih.gov The resulting products have demonstrated utility as chiral iodine catalysts in other asymmetric transformations. acs.orgnih.gov This development opens up new avenues for the synthesis of previously challenging atropisomeric structures. acs.org

Carbon-Carbon Bond Forming Reactions

In addition to acyl and silyl transfer, isothiourea catalysts are capable of promoting various carbon-carbon bond-forming reactions, further demonstrating their versatility in asymmetric synthesis.

Michael Addition Reactions

The enantioselective Michael addition is a powerful tool for stereoselective C-C bond formation. acs.org Isothiourea catalysts, such as HyperBTM, have been successfully utilized in the Michael addition of malonates to α,β-unsaturated aryl esters. acs.orgnih.gov This reaction proceeds with excellent enantioselectivity (typically >99:1 er) and good yields. acs.orgnih.gov A key feature of this system is the multifunctional role of the p-nitrophenoxide leaving group, which acts as a proton shuttle and a secondary nucleophile to facilitate catalytic turnover. acs.orgnih.gov

The scope of isothiourea-catalyzed Michael additions also includes the addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters, generating products with two contiguous stereocenters, one of which is a quaternary center, with high diastereo- and enantioselectivity. scispace.com Furthermore, the reaction of thioureas and selenoureas with α,β-unsaturated esters through a Michael addition-lactamization cascade provides access to iminothia- and iminoselenazinanone heterocycles with excellent enantiocontrol. nih.gov This protocol has been extended to the synthesis of atropisomeric products by using unsymmetrical thio- and selenoureas. nih.gov

Table 3: Isothiourea-Catalyzed Michael Addition Reactions

Catalyst Nucleophile Electrophile Enantiomeric Ratio (er) Reference
HyperBTM Malonates α,β-Unsaturated p-nitrophenyl esters Up to >99:1 acs.orgnih.gov
HyperBTM 3-Aryloxindoles α,β-Unsaturated p-nitrophenyl esters Up to 99:1 scispace.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. Isothiourea catalysis has been instrumental in developing highly enantioselective formal cycloadditions, including [4+2], [2+2], and [3+2] variants, through the generation of C(1)-ammonium enolate intermediates.

Isothiourea-catalyzed formal [4+2] cycloadditions provide access to a variety of six-membered heterocycles. These reactions typically involve the reaction of a C(1)-ammonium enolate, generated from a carboxylic acid derivative, with a suitable 4π-component. A key development in this area is the use of immobilized catalysts, such as the polystyrene-supported isothiourea designated as Isothiourea-1a . scispace.com This solid-supported catalyst has proven to be highly efficient and versatile in formal [4+2] cycloadditions between in situ activated arylacetic acids and unsaturated heterocycles like alkylidene pyrazolones. scispace.com

The use of This compound offers significant practical advantages, including high recyclability and suitability for continuous flow processes, without significant loss of catalytic activity or enantioselectivity. scispace.com These reactions produce six-membered heterocycles and spiro-heterocycles, such as oxindole (B195798) spiropyranopyrazolones, in high yields and with excellent enantioselectivities. scispace.com The reaction mechanism is believed to proceed through the formation of an acyl ammonium (B1175870) intermediate, followed by deprotonation to form a C(1)-ammonium enolate, which then undergoes a stepwise [4+2] cycloaddition with the electrophile. rsc.org

ElectrophileCatalystYield (%)dree (%)
Alkylidene PyrazoloneThis compound up to 99>95:5up to 99
MethyleneindolinoneThis compound up to 98>95:5up to 99
α-Chloro Cyclic HydrazoneIsothioureaup to 99>20:1>99

This table summarizes results for [4+2] annulations, highlighting the performance of this compound and other catalysts. scispace.comrsc.org

The formal [2+2] cycloaddition catalyzed by isothioureas is a highly effective method for synthesizing β-lactones, which are versatile synthetic intermediates. nih.govacs.org This transformation involves the reaction of a C(1)-ammonium enolate, generated in situ from an arylacetic anhydride or a carboxylic acid activated with a reagent like pivaloyl chloride, with a ketonic electrophile. nih.govacs.org The isothiourea catalyst HyperBTM is frequently used to promote this concerted, asynchronous [2+2] cycloaddition. nih.govacs.org

A notable application is the reaction between C(1)-ammonium enolates and N-alkyl isatins to produce spirocyclic β-lactones. nih.govresearchgate.net These β-lactones can be highly unstable, often undergoing spontaneous decarboxylation. nih.gov To circumvent this, they are typically trapped in situ by ring-opening with a nucleophile, such as an amine, to yield stable, highly enantioenriched β-hydroxyamides. nih.govacs.orgresearchgate.net This methodology provides access to products with excellent enantiomeric ratios, although diastereoselectivity can sometimes be affected by in situ epimerization of the initially formed β-lactone. nih.govacs.org

AnhydrideElectrophileCatalystYield (%)drer
Phenylacetic AnhydrideN-Benzyl Isatin (B1672199)HyperBTM8176:24>99:1
4-Methoxyphenylacetic AnhydrideN-Benzyl IsatinHyperBTM8381:19>99:1
Phenylacetic AnhydrideN-Methyl IsatinHyperBTM7974:26>99:1

This table showcases representative results for the [2+2] cycloaddition followed by amine trapping. nih.govresearchgate.net

Isothiourea catalysis also facilitates formal [2+3] cycloadditions, providing a route to five-membered heterocyclic rings. These reactions leverage the reactivity of isothiourea-generated ammonium enolates with various 1,3-dipole synthons. For example, a highly enantioselective Lewis base-catalyzed formal [3+2] cycloaddition between ammonium enolates and oxaziridines has been developed to produce stereodefined oxazolidin-4-ones in high yields. bath.ac.uk

Another strategy involves the asymmetric acs.orgresearchgate.net-rearrangement of allylic ammonium ylides, catalyzed by isothioureas like benzotetramisole. acs.org This process, while formally a rearrangement, proceeds through intermediates that share characteristics with cycloaddition pathways, ultimately generating syn-α-amino acid derivatives with excellent diastereo- and enantioselectivity. acs.org Additionally, bifunctional thiourea (B124793) catalysts have been employed in asymmetric [3+2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins, affording complex dispiro[indene-pyrrolidine-pyrimidine]s. beilstein-journals.org

Reactions Involving C(1)-Ammonium Enolates

C(1)-ammonium enolates are potent synthetic intermediates generated catalytically from carboxylic acid derivatives using isothiourea Lewis base organocatalysts. st-andrews.ac.uknih.gov These zwitterionic species are formed through the acylation of the isothiourea catalyst by a reactive carboxylic acid precursor (such as an anhydride or an activated ester), followed by deprotonation of the resulting acyl ammonium ion. st-andrews.ac.uk The resulting C(1)-ammonium enolate is a highly reactive nucleophile capable of participating in a wide array of enantioselective C-C and C-X bond-forming reactions. nih.govresearchgate.net

Cooperative Catalysis with Brønsted Acids and Transition Metals

Isothiourea catalysis has been successfully merged with other catalytic systems, such as Brønsted acids and transition metals, to achieve novel transformations. This cooperative approach involves the simultaneous activation of both the nucleophile (via isothiourea) and the electrophile (via the co-catalyst).

With Brønsted acids , a dual catalytic system enables the enantioselective aminomethylation of arylacetic acid esters. nih.gov In this system, the isothiourea catalyst generates the C(1)-ammonium enolate from an arylacetic acid ester, while a Brønsted acid co-catalyst facilitates the in situ formation of a reactive iminium ion electrophile from a stable hemiaminal ether precursor. nih.govresearchgate.net The subsequent reaction between the ammonium enolate and the iminium ion provides access to valuable α-aryl-β²-amino esters with high enantioselectivity. nih.govst-andrews.ac.uk Mechanistic studies support a pathway involving the C(1)-ammonium enolate rather than a dynamic kinetic resolution process. nih.govresearchgate.netresearchgate.net This methodology has been applied to the synthesis of bioactive molecules such as (S)-Venlafaxine⋅HCl and (S)-Nakinadine B. nih.gov

EntryAryl Ester SubstrateAmine PrecursorYield (%)er
1Phenylacetyl-PFP-ester(methoxymethyl)dibenzylamine9295:5
24-Methoxyphenylacetyl-PFP-ester(methoxymethyl)dibenzylamine8895:5
34-Chlorophenylacetyl-PFP-ester(methoxymethyl)dibenzylamine9496:4
42-Naphthylacetyl-PFP-ester(methoxymethyl)dibenzylamine8594:6
5Phenylacetyl-PFP-ester(methoxymethyl)bis(4-methoxybenzyl)amine8995:5
PFP = Pentafluorophenyl. Data sourced from studies on cooperative isothiourea and Brønsted acid catalysis. nih.govst-andrews.ac.uk

Cooperative catalysis with transition metals , particularly palladium, enables the direct enantioselective α-allylation of pyrrole (B145914) acetic acid esters. nih.gov This relay catalysis involves the isothiourea generating the nucleophilic C(1)-ammonium enolate, while a palladium catalyst concurrently generates a π-allyl-Pd electrophilic species from an allylic phosphate (B84403). nih.govacs.org The interception of the electrophilic palladium complex by the ammonium enolate results in the formation of functionalized α-amino acid derivatives and other α-allylated products in good yields and high stereoselectivity. nih.govnih.govresearchgate.net

EntryPyrrole Ester NucleophileAllylic Phosphate ElectrophileYield (%)er
12-Pyrroleacetyl-PFP-esterCinnamyl diethyl phosphate9197:3
2Tolmetin-PFP-esterCinnamyl diethyl phosphate8596:4
32-Pyrroleacetyl-PFP-ester(E)-4-phenylbut-2-en-1-yl diethyl phosphate8897:3
42-Pyrroleacetyl-PFP-ester(E)-hex-2-en-1-yl diethyl phosphate8096:4
PFP = Pentafluorophenyl. Data reflects outcomes from cooperative isothiourea/palladium catalysis. nih.gov
Functionalization of Glycine (B1666218) Schiff Base Derivatives

Isothiourea catalysis provides a conceptually new approach for the enantioselective α-functionalization of glycine Schiff base derivatives through a covalent activation strategy. st-andrews.ac.uknih.gov Traditionally, the functionalization of these substrates relies on non-covalent interactions like phase-transfer catalysis. st-andrews.ac.ukiu.edu By using an activated aryl ester of a glycine Schiff base, an isothiourea catalyst can generate a C(1)-ammonium enolate intermediate. st-andrews.ac.uknih.govresearchgate.net This represents the first application of covalent asymmetric organocatalytic activation to glycine Schiff bases. nih.gov

This nucleophilic intermediate readily participates in conjugate additions to various electrophiles. The methodology has been successfully demonstrated for 1,6-additions to para-quinone methides (p-QMs) and 1,4-additions to Michael acceptors, yielding a diverse range of α-functionalised α-amino acid derivatives. st-andrews.ac.uknih.govnih.gov The activated aryl ester products can be further transformed into advanced amino acid-based esters, amides, or thioesters. nih.govresearchgate.net

Entrypara-Quinone Methide (p-QM) ElectrophileYield (%)drer
12,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienone9165:3594:6
22,6-di-tert-butyl-4-(4-chlorobenzylidene)-cyclohexa-2,5-dienone9560:4093:7
32,6-di-tert-butyl-4-(4-nitrobenzylidene)-cyclohexa-2,5-dienone8855:4592:8
42,6-di-tert-butyl-4-(thiophen-2-ylmethylene)-cyclohexa-2,5-dienone8560:4095:5
Reactions performed with glycine Schiff base PNP ester and HyperBTM catalyst. researchgate.net
Synthesis of β-Lactams and β-Amino Esters

The generation of C(1)-ammonium enolates via isothiourea catalysis is a powerful tool for the construction of key heterocyclic structures, including precursors to β-amino acids.

The synthesis of highly enantioenriched spirocyclic β-lactones is achieved through an enantioselective [2+2] cycloaddition. nih.govacs.org In this process, an isothiourea catalyst, such as HyperBTM, generates a C(1)-ammonium enolate from a 2-arylacetic anhydride. nih.gov This enolate then undergoes a concerted asynchronous [2+2] cycloaddition with an N-alkyl isatin to form a spirocyclic β-lactone intermediate. nih.govacs.org While β-lactones are the direct product, their in situ ring-opening with an amine nucleophile provides access to β-hydroxyamides, which are versatile precursors for β-amino acids and their derivatives. nih.gov

Entry2-Arylacetic AnhydrideN-Alkyl IsatinAmine NucleophileYield (%)drer
1Phenylacetic anhydrideN-BenzylisatinBenzylamine8592:8>99:1
24-Chlorophenylacetic anhydrideN-BenzylisatinBenzylamine8285:15>99:1
3Phenylacetic anhydrideN-MethylisatinAllylamine7890:10>99:1
44-Methoxyphenylacetic anhydrideN-AllylisatinBenzylamine8088:12>99:1
Data from the isothiourea-catalyzed [2+2] cycloaddition and subsequent in situ ring-opening. nih.gov

The synthesis of β-amino esters , specifically α-aryl-β²-amino esters, is accomplished using the cooperative catalysis strategy involving an isothiourea and a Brønsted acid, as detailed in section 5.2.3.1. nih.govst-andrews.ac.uk The process facilitates an enantioselective aminomethylation of arylacetic acid esters, directly yielding the desired β-amino ester products with high efficiency and stereocontrol. nih.gov

Pyrrolizine Synthesis

Isothiourea catalysis enables the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives, which are core structures in many biologically active alkaloids. st-andrews.ac.uknih.govrsc.org The process involves a one-pot intramolecular Michael addition-lactonization followed by a ring-opening step. st-andrews.ac.ukst-andrews.ac.ukresearchgate.net

The reaction begins with a pyrrole-derived enone-acid substrate. st-andrews.ac.uk This starting material is activated in situ (e.g., using pivaloyl chloride to form a mixed anhydride), which then reacts with an isothiourea catalyst like benzotetramisole (BTM) to generate the key C(1)-ammonium enolate. st-andrews.ac.uknih.gov This intermediate undergoes a stereoselective intramolecular Michael addition, which proceeds via a favored transition state to form a new C-C bond and set two stereocenters, yielding a pyrrolizine dihydropyranone. st-andrews.ac.uk This bicyclic lactone is then directly subjected to ring-opening with a nucleophile, such as methanol (B129727) or various amines, to furnish the desired pyrrolizine esters or amides with outstanding diastereoselectivity and enantioselectivity. st-andrews.ac.uknih.govrsc.org

EntryEnone Substituent (R¹)NucleophileYield (%)drer
1PhenylMethanol86>95:5>99:1
24-BromophenylMethanol78>95:5>99:1
32-ThienylMethanol77>95:599:1
4PhenylAllylamine81>95:598.5:1.5
5PhenylPyrrolidine (B122466)99>95:5>99:1
Data from the BTM-catalyzed synthesis of pyrrolizine derivatives. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Beyond its extensive use in carbon-carbon bond formation, isothiourea catalysis has emerged as a powerful strategy for the stereoselective construction of carbon-heteroatom bonds.

Isothiourea-Catalyzed Glycosylations

A significant recent development in isothiourea catalysis is its application to stereoselective glycosylation reactions. rsc.orgrsc.org This methodology provides a catalytic strategy to form α-glycosidic linkages, a fundamental challenge in carbohydrate synthesis. rsc.org Using a commercially available isothiourea catalyst such as HyperBTM, the reaction efficiently produces both α-1,2-cis and α-1,2-trans glycosides from glycosyl halide donors (bromides or chlorides). rsc.orgrsc.orgresearchgate.net

The proposed mechanism involves the isothiourea acting as a potent nucleophilic catalyst that displaces the halide from the anomeric position of the glycosyl donor. rsc.org This forms a highly reactive glycosyl-isothiouronium salt intermediate. This activated species is then intercepted by a glycosyl acceptor (an alcohol), leading to the formation of the desired α-glycosidic bond and regeneration of the isothiourea catalyst. rsc.org A key advantage of this method is its ability to achieve high α-selectivity without the need for participating or directing groups at the C2 position of the glycosyl donor, which are often required in traditional glycosylation strategies. rsc.orgresearchgate.net

EntryGlycosyl DonorGlycosyl AcceptorYield (%)α:β Selectivity
12,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside85>20:1
22,3,4,6-Tetra-O-benzyl-D-mannopyranosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside82>20:1
32,3,4,6-Tetra-O-benzyl-D-glucopyranosyl chloride1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose75>20:1
42-Deoxy-3,4,6-tri-O-benzyl-D-glucopyranosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside7810:1
Data reflects the use of HyperBTM as the catalyst for α-selective glycosylations. rsc.org

Amide Synthesis via Amine Activation

The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on the activation of carboxylic acids. However, an alternative strategy involving the activation of amines has emerged as a powerful approach, particularly through the use of isothiourea catalysts. This method offers a unique pathway to construct amide bonds, often with high efficiency and under mild conditions, by transforming the amine into a more reactive isothiourea intermediate.

A significant advancement in this area is the iron-catalyzed cross-coupling of N-aryl isothioureas with carboxylic acids to form N-arylamides. researchgate.netnih.govacs.org This method represents a departure from classical amide synthesis by activating the amine component. The required isothioureas are readily prepared from commercially available anilines, tert-butyl isocyanide, and S-phenyl benzenethiosulfonate through a three-component reaction. researchgate.netnih.gov

The subsequent coupling reaction with a broad range of carboxylic acids is facilitated by an iron catalyst, such as Fe(acac)₃. nih.gov This protocol has demonstrated remarkable functional group tolerance and can be applied to the synthesis of sterically hindered amides that are challenging to prepare using conventional methods. nih.gov The optimization of reaction conditions has shown that the substituents on the isothiourea have a significant impact on reactivity, with N-tert-butyl-S,N'-diphenylisothiourea providing excellent results. nih.gov

This amine activation strategy has also been successfully extended to the synthesis of N-arylamino acid amides. researchgate.net In this case, N-arylamines are first activated as isothioureas and then reacted with amino acids in the presence of an iron catalyst. researchgate.netsemanticscholar.org A key advantage of this method is the preservation of stereochemical integrity, with chiral amino acids showing little to no epimerization. researchgate.net The reaction accommodates a wide variety of amino acid side chains, including those with hydroxyl, amide, and thioether functionalities. researchgate.net

The general mechanism for this amine activation approach involves the isothiourea acting as a surrogate for the amine, which then reacts with the carboxylic acid to form the amide bond. Mechanistic studies support the proposed pathway and highlight the novelty of this approach in amide synthesis. researchgate.netnih.gov

Beyond direct coupling with carboxylic acids, isothiourea catalysis can lead to the formation of amides through the derivatization of intermediate products. For instance, in the isothiourea-catalyzed enantioselective 1,6-conjugate addition of para-nitrophenyl (B135317) esters to para-quinone methides, the resulting ester products can be converted in situ to the corresponding amides by the addition of an amine, such as benzylamine, in high yields. nih.gov Similarly, α-functionalized α-amino acid derivatives, synthesized via isothiourea-catalyzed 1,4- and 1,6-addition reactions of glycine Schiff base aryl esters, can be readily transformed into a variety of amides. semanticscholar.org

The following tables summarize the research findings on isothiourea-catalyzed amide synthesis via amine activation, showcasing the scope and efficiency of this methodology.

Table 1: Iron-Catalyzed Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids nih.gov

Carboxylic AcidIsothioureaAmide ProductYield (%)
Benzoic acidN-tert-butyl-S,N'-diphenylisothioureaN-phenylbenzamide95
4-Methoxybenzoic acidN-tert-butyl-S,N'-diphenylisothiourea4-Methoxy-N-phenylbenzamide92
2-Naphthoic acidN-tert-butyl-S,N'-diphenylisothioureaN-phenyl-2-naphthamide88
Cyclohexanecarboxylic acidN-tert-butyl-S,N'-diphenylisothioureaN-phenylcyclohexanecarboxamide75
Acetic acidN-tert-butyl-S,N'-diphenylisothioureaN-phenylacetamide60

Table 2: Synthesis of N-Arylamino Acid Amides via Isothiourea Activation researchgate.net

Amino AcidN-ArylisothioureaAmide ProductYield (%)Epimerization
L-AlanineN-(4-methoxyphenyl)isothioureaN-(4-methoxyphenyl)-L-alaninamide85Low
L-PhenylalanineN-phenylisothioureaN-phenyl-L-phenylalaninamide82Low
L-LeucineN-(4-chlorophenyl)isothioureaN-(4-chlorophenyl)-L-leucinamide78Low
GlycineN-phenylisothioureaN-phenylglycinamide90N/A
L-ProlineN-phenylisothioureaN-phenyl-L-prolinamide75Low

Table 3: Amide Formation via In Situ Derivatization in Isothiourea Catalysis semanticscholar.orgnih.gov

Reaction TypeIsothiourea CatalystIntermediate ProductAmine NucleophileFinal Amide ProductYield (%)
1,6-Conjugate AdditionTetramisolep-Nitrophenyl esterBenzylamineN-Benzyl-3-(2,6-di-tert-butyl-4-hydroxyphenyl)-3-phenylpropanamideup to 99
1,4-Michael AdditionHyperBTMGlycine Schiff base aryl esterMorpholine (B109124)α-(2,2-Disulfonylvinyl)glycine morpholine amide89
1,4-Michael AdditionHyperBTMGlycine Schiff base aryl esterPyrrolidineα-(2,2-Disulfonylvinyl)glycine pyrrolidine amide81
1,6-Conjugate AdditionTetramisoleGlycine Schiff base aryl esterN-Boc-piperazineα-(aryl)glycine N-Boc-piperazine amide75

Computational Methodologies in Isothiourea Catalysis Research

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of isothiourea catalysis, DFT calculations have been instrumental in mapping out the pathways of complex chemical transformations. These studies allow for a detailed examination of reaction intermediates and transition states, which are often transient and difficult to observe experimentally.

A cornerstone of DFT studies in catalysis is the analysis of transition states and the calculation of energetic profiles for reaction pathways. The transition state is a high-energy, transient configuration of atoms that must be surmounted for a reaction to proceed. By locating and characterizing these transition states, researchers can determine the rate-limiting step of a reaction and understand the factors that influence its kinetics.

Energetic profiles, often depicted as reaction coordinate diagrams, illustrate the change in energy as reactants are converted into products. These profiles provide a quantitative measure of the activation barriers for each step in a reaction mechanism. For instance, in isothiourea-catalyzed reactions, DFT calculations can be used to compare the energy barriers of competing pathways, thereby explaining the observed product distribution. Computational studies have been employed to understand the factors leading to high stereocontrol in reactions such as isothiourea-catalyzed enantioselective pyrrolizine synthesis, predicting that the formation of the observed cis-stereoisomer is both kinetically and thermodynamically favored nih.govresearchgate.net.

Table 1: Hypothetical Relative Free Energies of Transition States for Competing Reaction Pathways Calculated by DFT.

Transition StatePathwayRelative Free Energy (kcal/mol)Corresponding Stereoisomer
TS-AMajor Pathway15.2(R,R)
TS-BMinor Pathway18.5(S,S)
TS-CSide Reaction 120.1N/A
TS-DSide Reaction 222.7N/A

A significant application of DFT in isothiourea catalysis is the prediction of stereochemical outcomes. Chiral isothiourea catalysts are renowned for their ability to induce high levels of enantioselectivity in a wide range of chemical transformations. DFT calculations can elucidate the origin of this stereocontrol by modeling the interactions between the chiral catalyst, the substrate, and the reagents in the stereodetermining transition state.

By comparing the energies of the diastereomeric transition states that lead to different enantiomers of the product, researchers can predict which enantiomer will be formed preferentially. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsion, that are responsible for the observed stereoselectivity. For example, computational modeling has been used to probe the stereodetermining step in isothiourea-catalyzed conjugate addition cyclization reactions, identifying the Michael addition between a cationic catalyst-N-acyl complex and a carbon nucleophile as the key step whiterose.ac.uk.

Exploration of Non-Covalent Interactions and Conformational Landscape

Non-covalent interactions play a crucial role in the efficacy and selectivity of isothiourea catalysts. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are responsible for the precise positioning of the substrate and reagents within the catalyst's chiral environment. Computational methods are particularly well-suited for studying these weak interactions, providing detailed information about their geometry and strength.

The conformational landscape of the isothiourea catalyst and its complexes with substrates is also a critical factor in determining the outcome of a reaction. Isothiourea catalysts can often exist in multiple conformations, and only one of these may be catalytically active. Computational studies can map out the potential energy surface of the catalyst, identifying the most stable conformers and the energy barriers for interconversion between them. This information is vital for understanding the catalyst's behavior in solution and for designing new catalysts with improved properties. The conformational flexibility of thiourea-based catalysts has been shown to be dependent on the solvent, which can impact the catalytic activity nih.gov.

Table 2: Key Non-Covalent Interactions in a Hypothetical Isothiourea-Substrate Complex Identified by Computational Analysis.

Interaction TypeInteracting GroupsDistance (Å)Calculated Interaction Energy (kcal/mol)
Hydrogen BondCatalyst N-H --- Substrate C=O1.85-5.2
π-π StackingCatalyst Phenyl Ring --- Substrate Aromatic Ring3.50-2.8
C-H/π InteractionSubstrate C-H --- Catalyst Phenyl Ring2.90-1.5

Quantum Chemical Simulations of Chalcogen Bonding Effects

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (sulfur, selenium, or tellurium) as an electrophilic center. In the context of isothiourea catalysis, the sulfur atom of the isothiourea moiety can participate in chalcogen bonding, influencing the catalyst's structure and reactivity. Quantum chemical simulations are essential for characterizing these interactions and understanding their impact on the catalytic cycle.

These simulations can quantify the strength of chalcogen bonds and reveal how they contribute to the stabilization of key intermediates and transition states. For example, a stabilizing 1,5-O···S chalcogen bonding interaction has been proposed to provide a conformational bias in the (Z)-ammonium enolate intermediate in certain isothiourea-catalyzed reactions acs.org. This interaction can enforce a specific geometry that is crucial for achieving high stereoselectivity. The ability of computational methods to model these subtle electronic effects provides a deeper understanding of the role of the chalcogen atom in isothiourea catalysis and opens up new avenues for the design of more efficient catalysts. Chalcogen bonding can play a significant role in directing asymmetric organic reactions by stabilizing intermediates rsc.org.

Advanced Methodological Developments and Future Research Directions

Sustainable and Green Chemistry Aspects

Sustainability is a paramount concern in modern chemical synthesis, and isothiourea catalysis is actively contributing to this goal through several key strategies.

A significant advancement in the practical application of isothiourea catalysts is their immobilization onto solid supports, which facilitates their recovery and reuse. Immobilized isothiourea catalysts, such as the polystyrene-supported catalyst (1a) and HyperBTM , have demonstrated remarkable recyclability, often maintaining high activity and enantioselectivity over multiple reaction cycles. For instance, the immobilized isothiourea (1a) has been successfully recycled for up to 11 cycles, achieving an accumulated turnover number (TON) of 76.8 without significant loss in yield or enantiomeric excess (ee) scispace.comacs.org. Similarly, other immobilized isothiourea catalysts have shown good recyclability, with some being reused for four runs without loss in stereoselectivity and only a marginal decrease in yield nih.gov. The HyperBTM-derived immobilised catalysts have also been reported to be readily recycled with no loss in activity or selectivity researchgate.net. This reusability is crucial for reducing waste and improving the economic viability of catalytic processes thieme-connect.com.

Table 1: Recyclability of Immobilized Isothiourea Catalysts

Catalyst TypeExample/IdentifierNumber of CyclesAccumulated TONKey FindingsReferences
Polystyrene-supported isothiourea(1a) 1176.8High recyclability, no loss in yield or ee scispace.comacs.org scispace.comacs.org
Immobilised isothiourea catalyst-4-No loss in stereoselectivity, marginal decrease in yield nih.gov nih.gov
HyperBTM-derived immobilised---Readily recycled, no loss in activity or selectivity researchgate.net researchgate.net
Polystyrene-supported isothiourea---Good recyclability, no significant loss in activity or selectivity thieme-connect.com thieme-connect.com
Immobilised isothioureaHyperBTM--Recycled by filtration; potential mechanical degradation noted researchgate.netacs.org researchgate.netacs.org

The integration of immobilized isothiourea catalysts into continuous flow systems represents a significant step towards greener and more efficient chemical manufacturing. These systems offer advantages such as improved control over reaction parameters, enhanced safety, and easier scale-up. For example, an extended-operation continuous flow process using immobilized isothiourea (1a) demonstrated no decrease in yield or ee after 18 hours of operation scispace.comacs.org. Similarly, HyperBTM immobilized on a polymer support has been successfully employed in packed bed reactors for continuous flow synthesis, allowing for simultaneous product separation and catalyst retention researchgate.netacs.orgacs.org. This approach has enabled the production of significant quantities of product, such as 4.4 g of product from a continuous flow protocol nih.gov, and demonstrated high catalytic performance and durability, with one system running continuously for over 50 days researchgate.net.

Table 2: Continuous Flow Applications of Isothiourea Catalysts

Catalyst TypeProcess TypeDuration/ScaleKey FindingsReferences
Immobilized Isothiourea (1a) Continuous flow18 hNo decrease in yield or ee scispace.comacs.org scispace.comacs.org
Immobilised isothiourea catalystContinuous flow4.4 g productEnabled by sequential preactivation and reaction set-up nih.gov nih.gov
Polymer-supported HyperBTMPacked bed reactor15 mmol scaleEnantioselective synthesis, simultaneous separation of supported catalyst researchgate.netacs.orgacs.org researchgate.netacs.orgacs.org
Polystyrene-supported isothioureaContinuous flow>50 days continuous runMuch higher catalytic performance than batch; extremely strong durability researchgate.net researchgate.net
Isothiourea catalystContinuous flow-Allows application in continuous-flow processes thieme-connect.com thieme-connect.com

Scalability of Isothiourea-Catalyzed Reactions

Table 3: Scalability of Isothiourea-Catalyzed Reactions

Catalyst Type / Reaction ClassScale DemonstratedProduct Yield / StereoselectivityNotesReferences
Isothiourea (+)-BTM 12 catalyzed acs.orgnih.gov-rearrangement9.6 mmol starting salt1.95 g product (86% yield, 95:5 dr, 95% ee)Readily scalable scispace.com scispace.com
Polymer-supported HyperBTM catalyzed Michael addition–cyclization15 mmol scale68% overall yield, 98:2 erDemonstrated scale-up in continuous flow researchgate.netacs.org researchgate.netacs.org
Preparation of chiral HBTM catalystsGram scaleVery high yields and excellent optical purity (>99% ee)Efficient preparation method irb.hr irb.hr

Rational Design of Enhanced Isothiourea Catalysts

The rational design of isothiourea catalysts, often guided by computational studies, is key to improving their efficiency, selectivity, and substrate scope. Researchers are exploring modifications to the catalyst structure to fine-tune electronic and steric properties, thereby enhancing enantioselectivity and reactivity. For example, the introduction of specific functional groups onto an oxindole-based styrene (B11656) scaffold has led to catalysts achieving enantioselectivities of up to 98% ee nih.gov. Density Functional Theory (DFT) calculations have provided insights into the origin of stereoselectivity in isothiourea-catalyzed reactions, guiding the design of catalysts for highly stereoselective transformations with switchable chemoselectivities rsc.org. This approach allows for the systematic optimization of catalyst performance by understanding structure-activity relationships and transition state interactions nih.govrsc.org.

Exploration of Novel Reactivity and Transformation Modes

Isothiourea catalysts have proven versatile in mediating a broad spectrum of novel chemical transformations, expanding the synthetic chemist's toolkit. These include:

Asymmetric [4+2] Annulation Reactions : Polystyrene-supported isothiourea (1a) efficiently catalyzes formal [4+2] cycloadditions, yielding six-membered heterocycles and spiro-heterocycles with high yields and excellent enantioselectivities (e.g., oxindole (B195798) spiropyranopyrazolones) scispace.comacs.org.

acs.orgnih.gov-Rearrangement of Allylic Ammonium (B1175870) Ylides : Isothiourea (+)-BTM 12 promotes the asymmetric acs.orgnih.gov-rearrangement of allylic ammonium ylides, producing syn-configured α-amino acid derivatives with excellent stereocontrol (up to >99% ee) scispace.com.

[8+2] Cycloaddition Reactions : A recyclable immobilized isothiourea has been developed for enantioselective [8+2] annulation reactions between carboxylic acids and azaheptafulvenes, leading to enantiomerically enriched cycloheptatrienes fused to a pyrrolidone ring nih.gov.

Acylative Kinetic Resolution of Alcohols : Polymer-supported isothiourea catalysts are highly effective for the acylative kinetic resolution of secondary and tertiary heterocyclic alcohols, achieving high selectivity factors (s values up to 600) thieme-connect.comrsc.org.

Michael Addition-Cyclization Reactions : Isothiourea catalysts facilitate enantioselective Michael addition-cyclization reactions, forming various heterocyclic products with excellent enantiopurity (up to 97:3 er) researchgate.netacs.orgacs.org.

[3+3] Annulation : Isothiourea-catalyzed asymmetric [3+3] annulation reactions have been developed for the formation of N- and O-heterocyclic compounds from α,β-unsaturated aryl esters and 2-acylbenzazoles, offering switchable chemoselectivity rsc.org.

[2+2] Cycloaddition : Isothiourea catalysts promote enantioselective [2+2] cycloaddition of C(1)-ammonium enolates and N-alkyl isatins, yielding spirocyclic β-lactones with high diastereoselectivity and enantioselectivity (>99:1 er) nih.govacs.org.

Thia-Michael Addition and Cyclization : Isothiourea catalysts mediate enantioselective thia-Michael addition followed by cyclization, leading to iminothia- and iminoselenazinanones with high enantioselectivities rsc.org.

Reversible Michael Addition : The reversible Michael addition of aryl esters to 2-benzylidene malononitriles, catalyzed by isothioureas, allows for isolation of products with high yield and stereocontrol (up to 95:5 dr and 99:1 er) rsc.org.

Table 4: Novel Reactivity and Transformation Modes Catalyzed by Isothioureas

Reaction TypeCatalyst Example(s)Key Products / TransformationsTypical Yield / StereoselectivityReferences
Formal [4+2] cycloadditionImmobilized Isothiourea (1a) Six-membered heterocycles, spiro-heterocyclesHigh yields, excellent enantioselectivities (e.g., 97% mean ee) scispace.comacs.org
acs.orgnih.gov-Rearrangement of Allylic Ammonium YlidesIsothiourea (+)-BTM 12 syn-α-amino acid derivativesUp to >95:5 dr and >99% ee scispace.com
[8+2] CycloadditionRecyclable ImmobilizedEnantiomerically enriched cycloheptatrienes fused to pyrrolidone ringEnantiomerically enriched nih.gov
Acylative Kinetic Resolution of AlcoholsPolymer-supportedResolved heterocyclic alcoholsSelectivity factors (s) up to 600 thieme-connect.com, 7–190 rsc.org thieme-connect.comrsc.org
Michael Addition-CyclizationPolymer-supported HyperBTMHeterocyclic productsGood to excellent yields, up to 97:3 er researchgate.netacs.org, >99:1 er acs.org researchgate.netacs.orgacs.org
[3+3] AnnulationIsothioureaN- and O-heterocycles (dihydropyridone/dihydropyranone)Highly stereoselective, switchable chemoselectivity rsc.org rsc.org
[2+2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl IsatinsHyperBTMSpirocyclic β-lactonesUp to 92:8 dr and >99:1 er (after ring opening) nih.govacs.org nih.govacs.org
Thia-Michael Addition and CyclizationIsothioureaIminothia-/iminoselenazinanonesHigh enantioselectivities rsc.org rsc.org
Reversible Michael Addition of Aryl Esters to 2-Benzylidene MalononitrilesIsothioureaProducts with high yield and stereocontrolUp to 95:5 dr and 99:1 er rsc.org rsc.org

Synergistic Catalysis with Other Catalytic Manifolds

The combination of isothiourea catalysis with other catalytic systems, particularly transition metal catalysis, offers a powerful strategy for synergistic catalysis. This approach allows for the simultaneous activation of different reaction partners, leading to new transformations and enhanced stereocontrol that are inaccessible by single-catalyst systems thieme.dersc.org. For instance, isothiourea-palladium (Pd) catalyst systems have been successfully employed for the enantioselective α-allylation of aryl acetic esters nih.gov. Similarly, chiral isothiourea (ITU)/achiral Pd-catalyst systems facilitate asymmetric α-allylation followed by lactam formation researchgate.net. These synergistic approaches leverage the complementary activation modes of both catalyst types, enabling complex bond formations and stereodivergent synthesis thieme.deacs.org.

Table 5: Synergistic Catalysis Involving Isothioureas

Isothiourea ComponentCo-catalyst/ManifoldReaction Type / ApplicationKey Outcome / BenefitReferences
IsothioureaPalladium (Pd)Enantioselective α-allylation of aryl acetic estersUtilizes catalytic duality between isothiourea (C1 ammonium enolate formation) and Pd (allyl electrophile formation) nih.gov nih.gov
BTM isothioureaPalladium (Pd)Synergistic approach for total syntheses of alkaloidsEnables complex transformations not achievable by single catalysts nih.gov nih.gov
Chiral ITUAchiral Pd-catalystAsymmetric α-allylation of activated aryl esters followed by lactam formationCooperative system, allows for novel transformations researchgate.net researchgate.net
IsothioureaTransition metalSynergistic catalysisEnables new reactions, improves efficiency, creates/improves catalytic enantioselectivity rsc.org rsc.org
Metal/Organocatalyst-Dual catalysisConverges advantages of metal catalysis and organocatalysis for challenging transformations thieme.de thieme.de

Compound List

Isothiourea-1a

HyperBTM

BTM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isothiourea-1a, and how do reaction conditions influence yield and purity?

  • Methodology: Review primary literature (e.g., Journal of Organic Chemistry) to identify common protocols, such as thiourea derivatization or sulfur-transfer reactions. Compare solvent systems (e.g., DMF vs. THF), catalysts (e.g., metal vs. organocatalysts), and temperature profiles. Use HPLC or NMR to quantify purity and optimize conditions via iterative testing .
  • Data Analysis: Tabulate yields, purity metrics, and reaction times across studies to identify optimal conditions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and stability?

  • Methodology: Employ a combination of 1H^1H/13C^13C NMR for structural elucidation, FT-IR for functional group analysis, and mass spectrometry (HRMS) for molecular weight confirmation. Stability studies should use accelerated degradation tests (e.g., thermal stress at 40–60°C) monitored via HPLC .
  • Critical Note: Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How does this compound interact with common biological targets in preliminary assays?

  • Methodology: Conduct in vitro binding assays (e.g., fluorescence polarization or SPR) against targets like proteases or kinases. Use dose-response curves (IC50_{50}/EC50_{50}) to quantify potency. Validate results with positive/negative controls and triplicate measurements .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodology: Perform meta-analysis of literature data, focusing on variables like assay conditions (pH, temperature), cell lines, or compound purity. Replicate conflicting experiments under standardized protocols and apply statistical tests (e.g., ANOVA) to identify confounding factors .
  • Framework: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for validation .

Q. How can computational modeling optimize this compound’s selectivity for target proteins?

  • Methodology: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding modes. Validate predictions via mutagenesis studies or crystallography (if available). Compare binding energies (ΔG) across homologs to identify selectivity drivers .
  • Data Integration: Cross-correlate in silico results with experimental SAR (Structure-Activity Relationship) data .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodology: Implement Design of Experiments (DoE) to test factors like reagent stoichiometry, mixing speed, and purification steps. Use response surface methodology (RSM) to model interactions and define robust operating ranges .
  • Quality Control: Establish in-process controls (e.g., inline FT-IR for reaction monitoring) and batch-tracking databases .

Q. How do solvent polarity and proticity affect this compound’s reactivity in catalytic applications?

  • Methodology: Conduct kinetic studies in solvents of varying polarity (e.g., water, DMSO, hexane) using UV-Vis or 1H^1H NMR to track reaction progress. Calculate rate constants (k) and correlate with Kamlet-Taft solvent parameters .
  • Advanced Analysis: Use multivariate regression to isolate solvent effects from other variables (e.g., temperature) .

Methodological Guidelines for Research Design

  • Literature Review : Prioritize peer-reviewed journals over preprint repositories. Use tools like SciFinder or Reaxys to compile synthesis and bioactivity data, ensuring alignment with ’s criteria for data provenance .
  • Ethical Compliance : Document compound handling protocols (e.g., toxicity assessments) per institutional guidelines .
  • Reproducibility : Adhere to Beilstein Journal’s experimental reporting standards, including detailed supplementary methods for synthesis and characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.